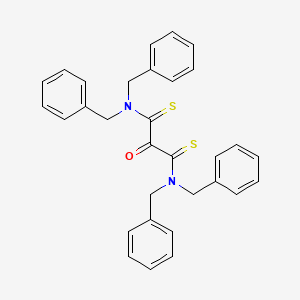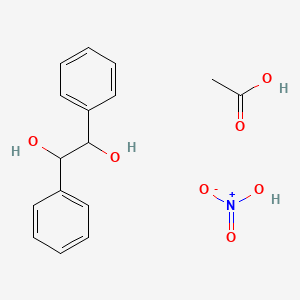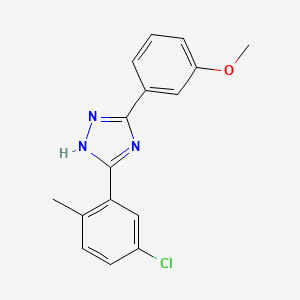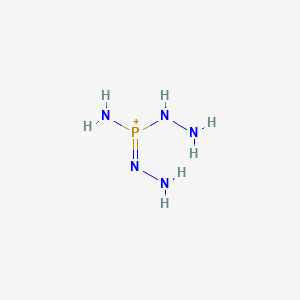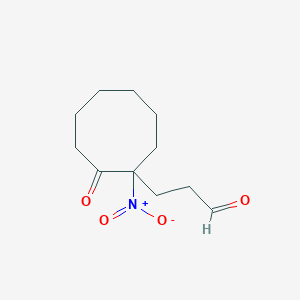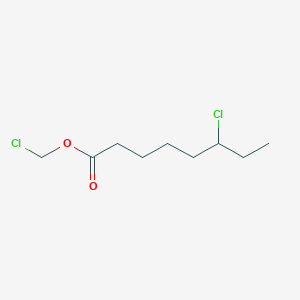
Chloromethyl 6-chloro-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 6-chloro-octanoate is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol It is an ester derivative of octanoic acid, where the octanoic acid is substituted with a chloromethyl group at the sixth carbon and a chlorine atom at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chloro-octanoate can be synthesized through the esterification of 6-chloro-octanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 6-chloro-octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or alcohols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary or secondary alcohols.
Applications De Recherche Scientifique
Chloromethyl 6-chloro-octanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chloromethyl 6-chloro-octanoate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various substitution products. Additionally, the ester group can undergo hydrolysis or reduction, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 6-chlorohexanoate
- Chloromethyl 6-chlorodecanoate
- Chloromethyl 6-chlorobutanoate
Uniqueness
Chloromethyl 6-chloro-octanoate is unique due to its specific chain length and substitution pattern, which influence its reactivity and applications. Compared to shorter or longer chain analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications .
Propriétés
Numéro CAS |
80418-68-4 |
|---|---|
Formule moléculaire |
C9H16Cl2O2 |
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
chloromethyl 6-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-8(11)5-3-4-6-9(12)13-7-10/h8H,2-7H2,1H3 |
Clé InChI |
XCSMASOBOZXNSF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


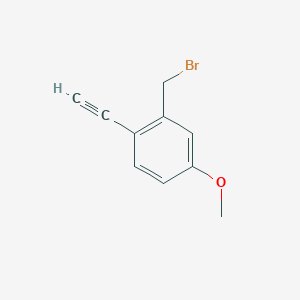

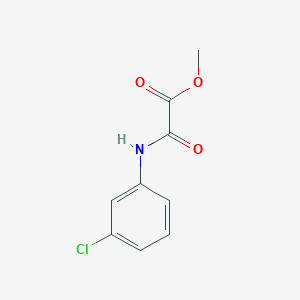

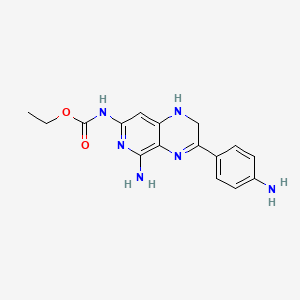
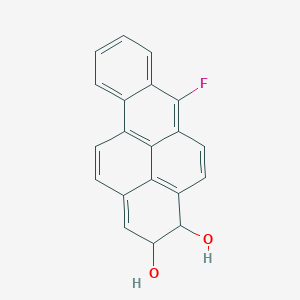

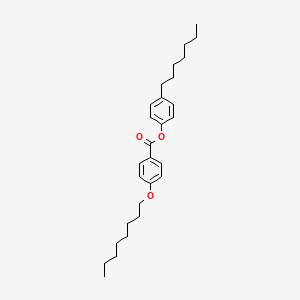
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
